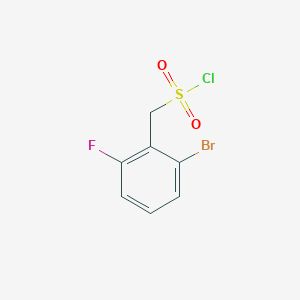

(2-Bromo-6-fluorophenyl)methanesulfonyl chloride

Descripción

Propiedades

IUPAC Name |

(2-bromo-6-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c8-6-2-1-3-7(10)5(6)4-13(9,11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFHUFROHPYPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: (2-Bromo-6-fluorophenyl)methanesulfonyl chloride

Executive Summary

(2-Bromo-6-fluorophenyl)methanesulfonyl chloride (CAS: 1215082-93-9) is a specialized organosulfur building block characterized by a sterically congested benzylic sulfonyl chloride motif. Unlike typical arylsulfonyl chlorides, this molecule possesses a methylene linker (

The simultaneous presence of ortho-bromo and ortho-fluoro substituents creates a "molecular cleft," offering distinct electronic modulation and metabolic stability in medicinal chemistry applications. This guide details its synthesis, reactivity logic, and handling protocols for drug discovery workflows.

Structural Analysis & Physicochemical Properties[1][2]

Molecular Architecture

The molecule features a tri-substituted benzene ring. The 2,6-disubstitution pattern imposes significant steric pressure on the methanesulfonyl moiety, restricting rotation and influencing the trajectory of nucleophilic attack.

-

Core Scaffold: Benzene.[1]

-

Functional Group: Methanesulfonyl chloride (

).[2][3] -

Orthogonal Handles:

-

Bromine (C-2): High-value handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Fluorine (C-6): Bioisostere for hydrogen; modulates pKa and lipophilicity; blocks metabolic oxidation at the ortho position.

-

Predicted Physicochemical Data

Note: Experimental values for this specific analog are sparse in public literature. Data below represents high-confidence chemoinformatic predictions based on structural analogs (e.g., 2-bromobenzylsulfonyl chloride).

| Property | Value / Description | Context |

| Formula | - | |

| Molecular Weight | 287.53 g/mol | - |

| Physical State | Solid (Low melting) or Viscous Oil | Likely white to off-white crystalline solid due to polarity. |

| Melting Point | 55–65 °C (Predicted) | Ortho-substituents typically lower MP relative to para-analogs due to crystal packing disruption. |

| Boiling Point | ~310 °C (at 760 mmHg) | Decomposes before boiling at atm pressure. |

| Solubility | DCM, THF, EtOAc, Toluene | Hydrolyzes in water/alcohols. |

| Reactivity | Electrophilic | Moisture sensitive; lachrymator. |

Synthetic Pathways[2][3][5][6]

The most robust route for synthesizing benzylsulfonyl chlorides, particularly with sensitive halogen substituents, is the oxidative chlorination of isothiouronium salts . This method avoids the harsh conditions of direct chlorosulfonation (using

Experimental Workflow (The Thiourea Route)

Step 1: Formation of Isothiouronium Salt

The reaction of 2-bromo-6-fluorobenzyl bromide with thiourea proceeds via

-

Reagents: 2-Bromo-6-fluorobenzyl bromide (1.0 eq), Thiourea (1.1 eq), Ethanol (0.5 M).

-

Conditions: Reflux, 2–4 hours.

-

Observation: Product usually precipitates as a white solid (isothiouronium bromide) upon cooling.

Step 2: Oxidative Chlorination

The salt is cleaved and oxidized in situ to the sulfonyl chloride.

-

Reagents: Isothiouronium salt,

-Chlorosuccinimide (NCS) or -

Mechanism: Chlorine oxidizes the sulfur from oxidation state -2 to +6.

-

Protocol:

-

Suspend salt in

(5:1) at 0 °C. -

Add NCS (4.0 eq) portion-wise to maintain temp < 10 °C (Exothermic!).

-

Stir 1 hour. Extract immediately with DCM.

-

Caption: Two-step synthesis via isothiouronium intermediate, avoiding harsh direct sulfonation.

Reactivity Profile & Mechanism[7]

The "Sulfene" Divergence

Unlike aryl sulfonyl chlorides (e.g., Tosyl chloride), benzyl sulfonyl chlorides possess acidic

-

Direct Displacement (

-like): Nucleophile attacks Sulfur, Cl leaves. -

Sulfene Mechanism (Elimination-Addition):

-

Base removes

-proton -

Nucleophile adds to the Sulfene.

-

Critical Insight: For (2-bromo-6-fluorophenyl)methanesulfonyl chloride, the 2,6-steric bulk hinders direct attack at the sulfur. Consequently, in the presence of tertiary amine bases (Et3N, DIPEA), the reaction likely proceeds via the Sulfene intermediate .[4]

Strategic Scaffolding (Medicinal Chemistry)

-

Fragment-Based Drug Design (FBDD): The Br and F atoms are positioned to probe specific hydrophobic and electrostatic pockets in protein targets.

-

Cyclization Potential: The ortho-bromo group allows for intramolecular cyclization after sulfonamide formation, accessing sultams or dihydro-benzothia-dioxides.

Caption: Divergent reactivity: Sulfene-mediated sulfonylation vs. Palladium-catalyzed cross-coupling.

Handling & Stability Protocols

Stability

-

Hydrolysis: The compound is moisture-sensitive.[5] It hydrolyzes to the corresponding sulfonic acid (

) and -

Thermal: Benzylsulfonyl chlorides can extrude

at high temperatures (>120 °C), coupling the methylene to the chloride (forming benzyl chlorides). Do not distill at atmospheric pressure.

Storage & Safety

-

Storage: Store under Nitrogen/Argon at 2–8 °C.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood. The compound is a likely lachrymator (tear gas effect) and corrosive.

References

-

BenchChem. (2025).[5][3] Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide. Retrieved from (General procedure for ortho-bromo analogs).

- King, J. F., et al. (1998). Mechanisms of Hydrolysis of Sulfonyl Chlorides: The Sulfene Pathway. Journal of Organic Chemistry, 63(15). (Foundational text on sulfene mechanisms in benzylsulfonyl chlorides).

-

Organic Syntheses. (1941). Benzenesulfonyl chloride.[1][6][7] Org. Synth. Coll. Vol. 1, 84. (Standard oxidative chlorination protocols).

- ChemicalBook. (2024). Product Entry: (2-Fluorophenyl)methanesulfonyl chloride.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (2-FLUORO-PHENYL)-METHANESULFONYL CHLORIDE CAS#: 24974-71-8 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reaction with arylsulphonyl chloride, Benzenesulphonvl chloride \left(\ma.. [askfilo.com]

- 7. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2-bromo-6-fluorophenyl sulfonyl derivatives

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-fluorophenyl Sulfonyl Derivatives

Abstract

The 2-bromo-6-fluorophenyl sulfonyl scaffold is a key building block in modern medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the ortho-bromo and fluoro substituents, make it a valuable component in the design of targeted therapeutics, particularly kinase inhibitors, and advanced functional materials. This guide provides a comprehensive overview of the physical properties of 2-bromo-6-fluorophenyl sulfonyl derivatives, including their synthesis, spectroscopic characterization, and structural features. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity.

Introduction: The Significance of the 2-Bromo-6-fluorophenyl Sulfonyl Moiety

The sulfonyl group (-SO₂-) and its derivatives, particularly sulfonamides, are cornerstones of pharmaceutical development, present in a wide array of drugs from antibacterials to anticancer agents.[1][2] The incorporation of specific halogen substituents onto the phenyl ring dramatically influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.

The 2-bromo-6-fluorophenyl sulfonyl moiety is of particular interest for several reasons:

-

Orthogonal Halogen Effects: The fluorine atom, being highly electronegative and a weak hydrogen bond acceptor, can modulate pKa and engage in specific polar interactions. The larger, more polarizable bromine atom can participate in halogen bonding, a crucial non-covalent interaction in drug-receptor binding.

-

Steric Influence: The two ortho substituents lock the sulfonyl group in a specific conformation, which can be advantageous for achieving selectivity towards a particular protein target.

-

Synthetic Versatility: The sulfonyl chloride is a highly reactive intermediate, allowing for the straightforward synthesis of a diverse library of derivatives, including sulfonamides and sulfonate esters.[3]

These features have positioned 2-bromo-6-fluorophenyl sulfonyl derivatives as privileged scaffolds in the design of inhibitors for enzymes like aldo-keto reductases and various protein kinases.[4][5]

Synthesis and Derivatization

The primary gateway to this class of compounds is through the synthesis of 2-bromo-6-fluorobenzenesulfonyl chloride, which then serves as the electrophile for derivatization.

Synthesis of the Core Scaffold: 2-Bromo-6-fluorobenzenesulfonyl Chloride

Causality of the Synthetic Route: The Sandmeyer-type reaction is the method of choice because it provides a reliable pathway from an amino group to a sulfonyl chloride.

-

Diazotization: The primary amine (2-bromo-6-fluoroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This is a critical step as diazonium salts are highly reactive intermediates.

-

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., copper(I) chloride). The SO₂ inserts, and subsequent reaction with chlorine yields the desired sulfonyl chloride.

An alternative modern approach involves the direct decarboxylative halosulfonylation of a carboxylic acid, which avoids the use of high-energy diazonium intermediates.[6]

Derivatization Reactions

The primary reaction of 2-bromo-6-fluorobenzenesulfonyl chloride is nucleophilic substitution at the sulfur center. The most common derivatization is the formation of sulfonamides via reaction with primary or secondary amines.

Reaction Rationale: The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Primary and secondary amines are effective nucleophiles that readily attack this sulfur center, displacing the chloride leaving group. A base, such as pyridine or triethylamine, is typically required to neutralize the HCl byproduct, driving the reaction to completion.[7]

Core Physical Properties

Physical properties such as melting and boiling points are critical for determining the handling, purification, and formulation of these compounds. The data for the parent sulfonyl chloride and a related analogue are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Bromo-6-fluorobenzenesulfonyl chloride | 886762-59-0 | C₆H₃BrClFO₂S | 273.51 | Not available |

| 2-Bromobenzenesulfonyl chloride | 2905-25-1 | C₆H₄BrClO₂S | 255.52 | 49-52 |

| 2-Bromo-6-chloro-4-fluorobenzenesulfonyl chloride | 1208076-43-0 | C₆H₂BrCl₂FO₂S | 307.94 | Not available |

Data sourced from commercial supplier information.[8][9][10] The ortho-fluoro substituent in the target compound likely influences its crystal packing and, consequently, its melting point compared to the 2-bromo analogue.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons of the 2-bromo-6-fluorophenyl ring typically appear as a complex multiplet in the range of 7.0-8.0 ppm. The specific chemical shifts and coupling patterns are influenced by the substituents on the sulfonamide nitrogen. For N-alkyl sulfonamides, the protons on the carbon adjacent to the nitrogen will be deshielded, appearing further downfield.[11]

-

¹³C NMR: The aromatic carbons will resonate between approximately 110 and 165 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F), which is a characteristic feature. The carbon attached to the sulfonyl group will also be significantly deshielded.[7]

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift being sensitive to the electronic environment.

Example Spectroscopic Data for a Related Fluorobenzenesulfonamide: For (E)-N-(4-bromobenzylidene)-4-fluorobenzenesulfonamide, characteristic signals were observed:

-

¹H NMR (DMSO-d₆, δ ppm): 8.421 (1H, s, CH=N); 7.092-7.780 (8H, m, Ar-H).[12]

-

¹³C NMR (DMSO-d₆, δ ppm): 176.178 (C=N), 162.100 (C-F).[12]

Infrared (IR) Spectroscopy

The sulfonyl group gives rise to two very strong and characteristic vibrational bands in the IR spectrum:

-

Asymmetric S=O stretch: Typically found in the range of 1330-1370 cm⁻¹.

-

Symmetric S=O stretch: Typically found in the range of 1140-1180 cm⁻¹. The presence of these two intense absorptions is a strong indicator of the sulfonyl functional group.

Mass Spectrometry (MS)

In mass spectrometry, 2-bromo-6-fluorophenyl sulfonyl derivatives will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. Fragmentation often involves the loss of SO₂ or cleavage of the S-N bond in sulfonamides.

Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of these molecules, including bond lengths, bond angles, and intermolecular interactions that govern their solid-state packing.

While a specific crystal structure for a 2-bromo-6-fluorophenyl sulfonyl derivative was not found, analysis of numerous substituted benzenesulfonamide structures reveals common and predictable features.[13][14]

-

Molecular Conformation: The geometry around the sulfur atom is tetrahedral. The C-S and S-N bond lengths are typically in the range of 1.75-1.77 Å and 1.60-1.62 Å, respectively.[13]

-

Intermolecular Interactions: The crystal packing is heavily dominated by hydrogen bonds. In primary and secondary sulfonamides, the N-H group acts as a hydrogen bond donor, while the sulfonyl oxygens are excellent hydrogen bond acceptors. This frequently leads to the formation of chains or dimeric structures via N-H···O=S interactions.[13][14] The ortho-bromo group can also participate in halogen bonding with electronegative atoms like oxygen, further stabilizing the crystal lattice.

Applications and Relevance in Drug Discovery

The 2-bromo-6-fluorophenyl sulfonyl scaffold is highly relevant in drug discovery, primarily as a component of kinase inhibitors.[15] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[16]

Mechanism of Action: The sulfonamide portion of the molecule can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. The substituted phenyl ring extends into a hydrophobic pocket, and the specific halogenation pattern (2-bromo-6-fluoro) provides tailored interactions to enhance potency and selectivity for the target kinase over other closely related kinases.[5] For example, 6-[(4-bromo-2-fluorobenzene)sulfonyl]-2,3-dihydropyridazin-3-one has been identified as an inhibitor of aldo-keto reductase family 1 member B1.[4]

Experimental Protocols

Protocol 1: General Synthesis of an N-Aryl-2-bromo-6-fluorobenzenesulfonamide

This protocol describes a standard procedure for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.[3]

Materials:

-

2-Bromo-6-fluorobenzenesulfonyl chloride (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the substituted aniline (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 2-bromo-6-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes.

-

Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: a. Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel. b. Separate the layers. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

- Rationale: The acid wash removes excess pyridine/triethylamine. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure sulfonamide.

Protocol 2: Spectroscopic Sample Preparation

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra as required.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

References

-

Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, F. A., & Al-Masoudi, N. A. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirrosenfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

-

Rullo, M., Di Fiore, A., De Luca, V., Supuran, C. T., & Alterio, V. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. PMC. [Link]

-

Shankland, K., David, W. I. F., & Shankland, N. (2025). Structures of three substituted arenesulfonamides from X-ray powder diffraction data using the differential evolution technique. ResearchGate. [Link]

-

Wu, Y., & Sun, H. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]

-

Orozco-Valencia, A. U., Tlahuext, H., & Tlahuextl, M. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

-

Rullo, M., Di Fiore, A., De Luca, V., Supuran, C. T., & Alterio, V. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations. Taylor & Francis Online. [Link]

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

-

Wu, Y., & Sun, H. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

-

BuyersGuideChem. (n.d.). 2-Bromo-6-fluorobenzenesulfonyl chloride. BuyersGuideChem. [Link]

-

Bua, S., et al. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Semantic Scholar. [Link]

-

El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. BMC Chemistry. [Link]

-

Various Authors. (2025). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

-

Golding, B. T., et al. (n.d.). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Royal Society of Chemistry. [Link]

-

Yang, T-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Asian Journal of Pharmacy and Pharmacology. [Link]

-

PubChem. (n.d.). 2-bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride. PubChem. [Link]

-

Thangarasu, S., & Ganesan, S. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. World News of Natural Sciences. [Link]

-

Wang, Y., et al. (2025). Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. ACS Publications. [Link]

-

Hangan, A., et al. (2012). SYNTHESIS OF NEW N-SUBSTITUTED HETEROCYCLIC SULFONAMIDES. Farmacia. [Link]

-

Luong, N. X., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences. [Link]

-

Flood, D. T. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

-

Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community. [Link]

-

BindingDB. (n.d.). BDBM16451 6-[(4-bromo-2-fluorobenzene)sulfonyl]-2,3-dihydropyridazin-3-one. BindingDB. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BindingDB BDBM16451 6-[(4-bromo-2-fluorobenzene)sulfonyl]-2,3-dihydropyridazin-3-one::6-phenylsulfonylpyridazin-2H-3-one, 13::Phenyl-Substituted Sulfonylpyridazinone, 8t [bindingdb.org]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. sarcouncil.com [sarcouncil.com]

- 8. 2-Bromo-6-fluorobenzenesulfonyl chloride | C6H3BrClFO2S - BuyersGuideChem [buyersguidechem.com]

- 9. 2-Bromobenzenesulfonyl chloride 97 2905-25-1 [sigmaaldrich.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. psecommunity.org [psecommunity.org]

- 12. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

Suppliers and price of 2-bromo-6-fluorobenzylsulfonyl chloride building blocks

This technical guide details the procurement, chemical properties, and synthetic utility of 2-bromo-6-fluorobenzenesulfonyl chloride (CAS 886762-59-0) and addresses the nomenclature distinction regarding the benzyl homolog.

Executive Summary & Nomenclature Clarification

Critical Distinction: In medicinal chemistry procurement, "benzyl" and "benzene" sulfonyl chlorides are frequently confused.

-

Target A (Standard Building Block): 2-Bromo-6-fluorobenzenesulfonyl chloride (CAS 886762-59-0). This is the commercially dominant scaffold used to synthesize sulfonamides where the sulfonyl group is directly attached to the aromatic ring.

-

Target B (Niche Intermediate): 2-Bromo-6-fluorobenzylsulfonyl chloride (No direct CAS for the chloride; derived from CAS 1548-81-8). This contains a methylene (

) linker, often used for specific sulfones or sultams.

Recommendation: Most drug discovery programs targeting sulfonamide libraries require Target A . If your specific need is Target B , see Section 5: Custom Synthesis Protocols.

Chemical Profile (Target A: Benzenesulfonyl Chloride)

| Property | Data |

| Chemical Name | 2-Bromo-6-fluorobenzenesulfonyl chloride |

| CAS Number | 886762-59-0 |

| Molecular Formula | |

| Molecular Weight | 273.51 g/mol |

| Appearance | Off-white to pale yellow solid |

| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive. |

| Stability | Hydrolyzes rapidly in moist air to the sulfonic acid. |

| Key Structural Features | 2-Bromo: Handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald).6-Fluoro: Provides steric occlusion and metabolic stability; modulates pKa of resulting sulfonamides. |

Market Analysis: Suppliers & Pricing

Current as of Q1 2026. Prices are estimates based on spot checks of major distributors.

Procurement Strategy:

-

Small Scale (mg - 1g): Prioritize domestic stock (Oakwood/SynQuest) to minimize degradation during transit.

-

Scale-Up (>10g): Direct sourcing from manufacturers (Enamine/Fluorochem) offers significant cost savings but requires longer lead times (2-3 weeks).

| Supplier | Pack Size | Est. Price (USD) | Stock Location | Purity |

| Oakwood Chemical | 250 mg | $97.00 | USA | 97% |

| Oakwood Chemical | 1 g | $192.00 | USA | 97% |

| SynQuest Labs | 1 g | $106.00 | USA | 97% |

| SynQuest Labs | 5 g | $368.00 | USA | 97% |

| Apollo Scientific | 1 g | $96.00 | UK | 95%+ |

| Fluorochem | 5 g | Inquire* | UK | 95%+ |

| Enamine | Custom | Inquire | Ukraine/EU | 95%+ |

> Note: "Inquire" usually indicates a price point of ~$60-80/g at 5g scale.

Synthetic Utility & Applications

The 2-bromo-6-fluoro substitution pattern is highly prized in fragment-based drug discovery (FBDD) for its ability to create orthogonally functionalized scaffolds .

The "Divergent Synthesis" Workflow

The presence of the sulfonyl chloride and the aryl bromide allows for a specific reaction order:

-

Nucleophilic Attack (

): The sulfonyl chloride reacts with amines to form sulfonamides. The bromine remains inert under these conditions. -

Cross-Coupling: The bromine is then engaged in Palladium-catalyzed coupling (Suzuki-Miyaura) to elaborate the core.

Why 2-Bromo-6-Fluoro?

-

Atropisomerism Control: In biaryl systems, the bulky bromine and fluorine atoms can lock conformation, potentially creating atropisomers that increase binding selectivity.

-

Electronic Modulation: The 6-fluoro group withdraws electron density, increasing the acidity of the sulfonamide NH (if primary/secondary), which can improve potency in enzyme active sites.

Visualization of Synthetic Pathways

Caption: Synthetic workflow from aniline precursor to final drug candidate via the benzenesulfonyl chloride intermediate.

Custom Synthesis Protocols (For "Benzyl" Variant)

If your application strictly requires 2-bromo-6-fluorobenzylsulfonyl chloride (the

Precursor Sourcing

-

Precursor: 2-Bromo-6-fluorobenzyl bromide (CAS 1548-81-8).[1]

-

Suppliers: AChemBlock, Sunway Pharm, Sigma-Aldrich (rare).

-

Price: ~$30/g.

Synthesis Protocol (Self-Validating)

This protocol converts the benzyl bromide to the sulfonyl chloride via oxidative chlorination.

Step 1: Thiouronium Salt Formation [2]

-

Dissolve 2-bromo-6-fluorobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in 95% Ethanol (5 mL/mmol).

-

Reflux for 2 hours.

-

Cool to 0°C. Filter the white precipitate (isothiouronium salt).

-

Validation: Check melting point (high, >200°C) to confirm salt formation.

Step 2: Oxidative Chlorination

-

Suspend the salt in water/DCM (1:1 mixture) at 0°C.

-

Bubble Chlorine gas (

) or add N-Chlorosuccinimide (NCS) (3.5 eq) slowly while maintaining temp < 5°C. -

Stir for 1 hour. The solid dissolves, and the organic layer turns yellow.

-

Quench: Add cold sodium bisulfite solution to destroy excess oxidant.

-

Isolation: Extract with DCM, dry over

, and concentrate in vacuo at low temperature (< 30°C). -

Validation:

NMR will show a shift of the benzylic

Caption: Custom synthesis route for the benzylsulfonyl chloride variant starting from the benzyl bromide.

Handling & Safety

-

Corrosivity: Both variants are potent electrophiles and lachrymators. Handle in a fume hood.

-

Hydrolysis: Sulfonyl chlorides react violently with water.

-

Sign of degradation: Formation of white crystals (sulfonic acid) on the cap threads or a sharp acidic smell (HCl gas).

-

-

QC Check: Before use, dissolve a small sample in

. Significant peaks at

References

-

Oakwood Chemical. 2-Bromo-6-fluorobenzenesulfonyl chloride Product Page. Retrieved from

-

SynQuest Laboratories. Catalog Entry: 2-Bromo-6-fluorobenzenesulfonyl chloride. Retrieved from

-

Fluorochem. Product F881365 Documentation. Retrieved from

-

AChemBlock. 2-Fluoro-6-bromobenzyl bromide (CAS 1548-81-8).[1][3] Retrieved from

-

National Institutes of Health (NIH). Facile Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides. PMC Article. Retrieved from

Sources

2-Bromo-6-fluoro substituted benzene derivatives for drug discovery

An In-depth Technical Guide to 2-Bromo-6-Fluoro Substituted Benzene Derivatives for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-bromo-6-fluoro substituted benzene motif is a cornerstone structural unit in modern medicinal chemistry. Its unique electronic and steric properties offer a powerful tool for fine-tuning the physicochemical and pharmacological profiles of drug candidates. The strategic placement of an ortho-bromine and fluorine atom provides a versatile synthetic handle for complex molecule construction while simultaneously modulating properties such as metabolic stability, lipophilicity, and target binding affinity. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic application of these derivatives, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the 2-Bromo-6-Fluoro Motif

In the landscape of drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2] Fluorine's high electronegativity and small atomic size can significantly alter a molecule's acidity, basicity, and conformational preferences, often leading to improved metabolic stability, enhanced membrane permeability, and increased binding affinity for biological targets.[1][3]

The 2-bromo-6-fluoro substitution pattern represents a particularly privileged scaffold. This arrangement combines the beneficial effects of the fluorine atom with the synthetic versatility of a bromine atom. The bromine acts as an excellent leaving group, readily participating in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[4][5] This allows for the efficient introduction of diverse chemical functionalities. Consequently, building blocks such as 2-bromo-6-fluorobenzoic acid and 2-bromo-6-fluoroaniline have become indispensable intermediates in the synthesis of therapeutics across various domains, including antiviral, anti-inflammatory, and anti-cancer agents.[6][7][8][9] For instance, 2-bromo-6-fluoroaniline is a crucial intermediate in the synthesis of the antiviral agent Letermovir.[9]

Physicochemical Properties and Reactivity Profile

The chemical behavior of the 2-bromo-6-fluoro benzene core is governed by the interplay between the inductive and resonance effects of the halogen substituents.

-

Electronic Effects : The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This decreases the electron density of the aromatic ring, influencing its reactivity. While halogens are typically deactivating in electrophilic aromatic substitution, the fluorine atom's ability to donate electron density via resonance (+R) can still direct incoming electrophiles, although the ring is generally deactivated.

-

Reactivity in Cross-Coupling : The carbon-bromine bond is the primary site for synthetic manipulation. It is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This differential reactivity is the cornerstone of its utility. The bromine atom readily undergoes oxidative addition to a Pd(0) catalyst, initiating key bond-forming reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4]

-

Directed ortho-Metallation : The fluorine atom can act as a directing group for ortho-lithiation.[10] Treatment with a strong organolithium base can selectively deprotonate the C-H bond positioned between the two halogens (at the C2 position relative to fluorine), creating a powerful nucleophile for subsequent reactions with electrophiles. This provides a strategic pathway to tri-substituted benzene derivatives that would be difficult to access otherwise.

Key Intermediates: Synthesis and Properties

The utility of the 2-bromo-6-fluoro motif is realized through a set of key, readily accessible intermediates.

2-Bromo-6-fluoroaniline

A pivotal building block for nitrogen-containing heterocycles and other amine derivatives.[8][9]

| Property | Value | Source(s) |

| CAS Number | 65896-11-9 | [9][11][12] |

| Molecular Formula | C₆H₅BrFN | [9][11] |

| Molecular Weight | 190.01 g/mol | [9][11] |

| Boiling Point | 211.0 ± 20.0 °C | [9] |

| Density | 1.674 g/mL | [9] |

A robust synthesis of 2-bromo-6-fluoroaniline often starts from the commercially available o-fluoroaniline, proceeding through a multi-step sequence to ensure correct regioselectivity, which can be challenging in direct bromination.[13][14]

Caption: Synthesis of 2-bromo-6-fluoroaniline from o-fluoroaniline.

2-Bromo-6-fluorobenzoic Acid

This intermediate is essential for synthesizing compounds containing a carboxylic acid moiety or its derivatives (esters, amides), which are common features in many drugs.[6][7]

| Property | Value | Source(s) |

| CAS Number | 2252-37-1 | [15] |

| Appearance | White powder | [15] |

| Molecular Formula | C₇H₄BrFO₂ | |

| Molecular Weight | 219.01 g/mol |

One synthetic route involves a sequence of nitration, reduction, bromination, diazo-deamination, and hydrolysis starting from o-fluorobenzonitrile.[15]

Core Synthetic Transformations in Drug Discovery

The 2-bromo-6-fluoro benzene core is a versatile platform for constructing complex molecular architectures central to drug candidates. The following palladium-catalyzed cross-coupling reactions are paramount.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[16] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[17] It is frequently used to link the 2-bromo-6-fluoro-phenyl core to other aromatic or heteroaromatic systems.[4][18]

Caption: The catalytic cycle for Suzuki-Miyaura C-C bond formation.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[19][20] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[19][21] The choice of phosphine ligand is critical for achieving high yields, especially with sterically hindered substrates.[22][23]

Caption: The catalytic cycle for Buchwald-Hartwig C-N bond formation.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for key transformations.

Protocol 1: Synthesis of 2-Bromo-6-fluoroaniline (from patent literature)[14]

This four-step protocol is adapted from established industrial methods, emphasizing regiochemical control.

-

Step 1: Protection of o-Fluoroaniline

-

Dissolve o-fluoroaniline (1.0 eq) and triethylamine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 eq) dropwise, maintaining the temperature below 20 °C.

-

Stir at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water, separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate. The resulting solution of the protected intermediate is typically used directly in the next step.

-

-

Step 2 & 3: Sulfonylation and Bromination These steps are combined for brevity and involve reaction with a sulfonyl chloride followed by a brominating agent like N-bromosuccinimide (NBS) to install the bromine ortho to the fluorine and meta to the protected amino group.

-

Step 4: Deprotection

-

Add the brominated intermediate from the previous step to an 80% sulfuric acid solution.

-

Heat the mixture to 160 °C and stir for 3-5 hours.

-

Monitor by TLC until the starting material is consumed (≤ 1%).

-

Cool the system to 10-20 °C and carefully pour the reaction mixture into crushed ice.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases, wash, dry, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation to obtain pure 2-bromo-6-fluoroaniline.

-

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling a 2-bromo-6-fluoro substituted arene with a generic arylboronic acid.

-

Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-6-fluoro-substituted substrate (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF, and water.

-

Reaction Execution : Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aryl bromide.

-

Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Conclusion and Future Outlook

2-Bromo-6-fluoro substituted benzene derivatives are more than just simple building blocks; they are strategic tools that empower medicinal chemists to address complex challenges in drug design. The unique combination of a synthetically versatile bromine handle and a pharmacologically beneficial fluorine atom provides a reliable platform for generating novel molecular entities with improved drug-like properties. The continued development of more efficient and selective cross-coupling methodologies, along with a deeper understanding of fluorine's role in molecular recognition, ensures that this privileged scaffold will remain at the forefront of innovation in pharmaceutical research and development for years to come.

References

- The Role of 2-Bromo-6-fluorobenzoic Acid in Modern Drug Discovery. Google.

- 2-Bromo-6-fluorobenzoic acid - Chem-Impex. Chem-Impex.

- 2-Bromo-6-fluorobenzoic acid | 2252-37-1 - ChemicalBook. ChemicalBook.

- 2-Bromo-6-fluoroaniline | 65896-11-9 - Benchchem. Benchchem.

- 2-Bromo-6-fluoroaniline - Chem-Impex. Chem-Impex.

- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. Google Patents.

- 2-Bromo-6-fluoroaniline | CAS 65896-11-9 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- Exploring the Reactivity of 2-Fluoro-4-bromonitrobenzene in Organic Chemistry. Google.

- CN116063184 - Preparation method of 2-bromo-6-fluoroaniline - WIPO Patentscope. WIPO.

- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. EPFL.

- 2-Bromo-6-fluoronitrobenzene synthesis - ChemicalBook. ChemicalBook.

- Buchwald–Hartwig amination - Wikipedia. Wikipedia.

- Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 - Smolecule. Smolecule.

- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.

- Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.

- potential applications of 2-Fluorobenzoic acid in medicinal chemistry. - Benchchem. Benchchem.

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. PubMed.

- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. Indian Academy of Sciences.

- Directed (ortho) Metallation. University of Rochester.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. MDPI.

- Organic Process Research & Development Vol. 23 No. 8 - ACS Publications. ACS Publications.

- 2-BROMO-6-FLUOROANILINE synthesis - ChemicalBook. ChemicalBook.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.

- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids - Benchchem. Benchchem.

- Get Best Quality P-Bromo Fluoro Benzene - AD PHARMACHEM. AD PHARMACHEM.

- Biological Potential of FluoroBenzene Analogs - JSciMed Central. JSciMed Central.

- Fluorine in drug discovery: Role, design and case studies. Google.

- How does 1-bromo-2-fluorobenzene react with lithium amalgam?. Chemistry Stack Exchange.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. PMC.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. PMC.

- C-H activation and functionalization | Rennes Institute of Chemical Sciences. Rennes Institute of Chemical Sciences.

- EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives - Google Patents. Google Patents.

- 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. Chemistry LibreTexts.

- 1-Bromo-3-fluorobenzene = 99 1073-06-9 - Sigma-Aldrich. Sigma-Aldrich.

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. PMC.

- Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate.

- Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16 - YouTube. YouTube.

- A convenient synthesis and structures analysis of multi substituted benzene by alkanes containing fluorine and other groups - ResearchGate. ResearchGate.

- RhodiumIII-Catalyzed-CH-Activation-of-Arenes-Using-a-Versatile-and-Removable-Triazene-Directing-Group.pdf. Angewandte Chemie International Edition.

- An In-depth Technical Guide on the Reactivity of 2,3-Dibromo-6-fluorobenzaldehyde - Benchchem. Benchchem.

- 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem. PubChem.

- 65896-11-9|2-Bromo-6-fluoroaniline|BLD Pharm. BLD Pharm.

- JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents. Google Patents.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - Semantic Scholar. Semantic Scholar.

- Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg - Chemistry Stack Exchange. Chemistry Stack Exchange.

- Is fluorobenzene more reactive than benzene? - Quora. Quora.

- The reactivity of the trapping reaction of the benzene-bridged boron/phosphorus-based frustrated Lewis pair with difluorocarbene and its group 14 analogs: A theoretical investigation - PubMed. PubMed.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ajrconline.org [ajrconline.org]

- 4. nbinno.com [nbinno.com]

- 5. adpharmachem.com [adpharmachem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 11. 2-Bromo-6-fluoroaniline | CAS 65896-11-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. 2-BROMO-6-FLUOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 13. 2-Bromo-6-fluoroaniline | 65896-11-9 | Benchchem [benchchem.com]

- 14. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 15. 2-Bromo-6-fluorobenzoic acid | 2252-37-1 [chemicalbook.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using (2-Bromo-6-fluorophenyl)methanesulfonyl Chloride

Introduction: The Strategic Importance of the Sulfonamide Scaffold and the Utility of (2-Bromo-6-fluorophenyl)methanesulfonyl Chloride

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets and serving as a stable, metabolically robust linker.[1][2][3] The therapeutic landscape is rich with sulfonamide-containing drugs exhibiting antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Consequently, the development of efficient and reliable synthetic routes to novel sulfonamide derivatives is a critical endeavor in drug discovery and lead optimization.

(2-Bromo-6-fluorophenyl)methanesulfonyl chloride emerges as a particularly valuable reagent in this context. The presence of ortho-bromo and -fluoro substituents on the phenyl ring offers a unique combination of steric and electronic properties. These substituents can be exploited to fine-tune the physicochemical characteristics of the resulting sulfonamides, such as lipophilicity and metabolic stability, and can also serve as synthetic handles for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive overview of the synthesis of sulfonamides utilizing (2-Bromo-6-fluorophenyl)methanesulfonyl chloride, detailing the underlying chemical principles, offering step-by-step protocols, and addressing potential challenges.

Chemical Principles and Mechanistic Rationale

The synthesis of sulfonamides from (2-Bromo-6-fluorophenyl)methanesulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfonyl center.[1] The reaction mechanism is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group and the formation of a stable sulfonamide bond. A base, typically a tertiary amine such as triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.[1]

The ortho-bromo and -fluoro substituents on the phenyl ring of (2-Bromo-6-fluorophenyl)methanesulfonyl chloride can influence the reaction in several ways. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the sulfonyl sulfur, potentially increasing the reaction rate. Conversely, the steric bulk of the ortho-bromo group may hinder the approach of the nucleophilic amine, necessitating slightly more forcing conditions or longer reaction times compared to unhindered sulfonyl chlorides. Understanding these competing effects is crucial for optimizing the reaction conditions for a given amine substrate.

Experimental Protocols

Protocol 1: Standard Synthesis of N-Substituted (2-Bromo-6-fluorophenyl)methanesulfonamides

This protocol describes a general and robust method for the synthesis of a wide range of sulfonamides using conventional heating.

Materials:

| Reagent/Solvent | Quantity (Molar Equivalents) | Purpose |

| (2-Bromo-6-fluorophenyl)methanesulfonyl chloride | 1.0 eq | Electrophile |

| Primary or Secondary Amine | 1.1 eq | Nucleophile |

| Anhydrous Triethylamine or Pyridine | 1.5 - 2.0 eq | Base (HCl scavenger) |

| Anhydrous Dichloromethane (DCM) | Sufficient volume for dissolution | Solvent |

| 1M Hydrochloric Acid (HCl) | As needed for workup | Aqueous wash |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | As needed for workup | Aqueous wash |

| Brine (saturated NaCl solution) | As needed for workup | Aqueous wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | As needed for drying | Drying agent |

| Silica Gel | As needed for chromatography | Stationary phase for purification |

| Solvents for chromatography (e.g., Ethyl Acetate/Hexanes) | As needed for purification | Mobile phase for purification |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary amine (1.1 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution. The choice of base can be critical; pyridine is generally a good choice, though triethylamine is also commonly used.[1]

-

Sulfonyl Chloride Addition: In a separate flask, dissolve (2-Bromo-6-fluorophenyl)methanesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. Due to the potential steric hindrance from the ortho-substituents, longer reaction times may be necessary compared to reactions with unhindered sulfonyl chlorides.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x). These washes serve to remove the excess base, any remaining starting materials, and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) or by recrystallization from a suitable solvent (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Protocol 2: Microwave-Assisted Synthesis for Rapid Derivatization

Microwave-assisted synthesis can significantly accelerate the reaction, making it an excellent choice for rapid library synthesis and methodology development.

Materials:

| Reagent/Solvent | Quantity (Molar Equivalents) |

| (2-Bromo-6-fluorophenyl)methanesulfonyl chloride | 1.0 eq |

| Primary or Secondary Amine | 1.0 eq |

| Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Sufficient volume for dissolution |

| n-Hexane | As needed for purification |

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine the amine (1.0 eq) and (2-Bromo-6-fluorophenyl)methanesulfonyl chloride (1.0 eq) in a suitable microwave-compatible solvent such as DMF or THF.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes). The optimal temperature and time should be determined empirically for each substrate combination.

-

Workup and Purification: After cooling the reaction vessel to room temperature, treat the reaction mixture with n-hexane. The desired sulfonamide product will often precipitate out of the solution. The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product. Further purification by chromatography may be necessary in some cases.

Characterization of Synthesized Sulfonamides

The identity and purity of the synthesized (2-Bromo-6-fluorophenyl)methanesulfonamides should be confirmed using standard analytical techniques:

| Analytical Technique | Expected Observations |

| ¹H NMR Spectroscopy | Characteristic signals for the aromatic protons of the (2-bromo-6-fluorophenyl)methyl group and the protons from the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a broad singlet. |

| ¹³C NMR Spectroscopy | Signals corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the target sulfonamide. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable. |

| Infrared (IR) Spectroscopy | Characteristic asymmetric and symmetric S=O stretching bands are expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[1] |

Troubleshooting and Scientific Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Insufficiently reactive amine (e.g., sterically hindered or electron-deficient anilines).- Incomplete removal of water from reagents or solvent.- Deactivation of the amine by protonation. | - Increase the reaction temperature or switch to microwave-assisted synthesis.- Use a more reactive base or a different solvent.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use a sufficient excess of the base. |

| Formation of multiple products | - Over-reaction of primary amines to form bis-sulfonated products.- Side reactions involving other functional groups on the amine. | - Use a controlled stoichiometry of the sulfonyl chloride.- Protect other reactive functional groups on the amine prior to the sulfonylation reaction. |

| Difficult purification | - Co-elution of the product with starting materials or byproducts. | - Optimize the mobile phase for column chromatography.- Consider recrystallization from a different solvent system. |

Safety and Handling of (2-Bromo-6-fluorophenyl)methanesulfonyl Chloride

(2-Bromo-6-fluorophenyl)methanesulfonyl chloride, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases.[5][6]

-

Spills: In case of a spill, do not use water. Absorb the spillage with an inert material like dry sand or vermiculite and place it in a sealed container for proper disposal.

Visualizing the Workflow and Reaction

General Reaction Scheme

Caption: Standard workflow for the synthesis and purification of sulfonamides.

References

-

El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

-

Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

-

ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Organic Chemistry Portal. (2022). Sulfonamide synthesis by aminosulfonylation. [Link]

-

MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

-

PMC. (2021). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

-

Georganics. (n.d.). (2-Bromophenyl)methanesulfonyl chloride - High purity. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. [Link]

-

NJ.gov. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]

- 3. cbijournal.com [cbijournal.com]

- 4. Expedient synthesis of sulfinamides from sulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]

Application Note & Protocol Guide: Strategic Synthesis of Novel Sulfonamides via 2-Bromo-6-fluorobenzylsulfonyl Chloride

Abstract: This document provides a comprehensive technical guide for the reaction of 2-bromo-6-fluorobenzylsulfonyl chloride with a variety of primary and secondary amines. Sulfonamides are a cornerstone of modern medicinal chemistry, serving as crucial bioisosteres for amides and exhibiting a wide spectrum of biological activities.[1][2] The strategic incorporation of a 2-bromo-6-fluorobenzyl moiety offers researchers a unique scaffold for library synthesis and lead optimization, leveraging the distinct electronic and steric properties imparted by the halogen substituents. This guide elucidates the underlying reaction mechanism, details robust experimental protocols, and offers insights into reaction optimization and troubleshooting to empower researchers in drug development.

Scientific Rationale and Mechanistic Overview

The synthesis of sulfonamides from sulfonyl chlorides and amines is a fundamental transformation in organic chemistry.[3][4] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This process is generally efficient and high-yielding, making it a preferred method in pharmaceutical synthesis.[1][2][5]

The Reaction Mechanism

The core of the reaction is a two-step process:

-

Nucleophilic Attack: The amine nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur center of the 2-bromo-6-fluorobenzylsulfonyl chloride. This forms an unstable tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group. This results in the formation of a protonated sulfonamide.[6]

-

Deprotonation: A base, either a second equivalent of the reactant amine or an added non-nucleophilic base, removes the proton from the nitrogen, yielding the final sulfonamide product and a hydrochloride salt.

The use of a dedicated base is crucial to neutralize the hydrochloric acid (HCl) generated in situ.[7] Failure to do so would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Figure 1: General mechanism for sulfonamide synthesis.

Causality of Experimental Choices

-

Choice of Base: The selection of a base is critical.

-

Pyridine: Often used in excess, serving as both a base and a solvent. It is effective but can be difficult to remove during work-up.[5]

-

Triethylamine (TEA) & Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases commonly used in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[5] They efficiently scavenge HCl without competing in the primary reaction. DIPEA is particularly useful when dealing with sensitive substrates.

-

Inorganic Bases: For less reactive amines or specific applications, stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be employed, typically in polar aprotic solvents like DMF.[5]

-

-

Solvent Selection: The solvent must be inert to the highly reactive sulfonyl chloride.

-

Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are standard choices as they effectively dissolve the reactants without participating in the reaction.[6][8]

-

Temperature Control: The reaction is often initiated at 0 °C to manage the initial exotherm upon addition of the sulfonyl chloride. It is then typically allowed to warm to room temperature to ensure completion.[5][9]

-

Experimental Protocols

Safety Precaution: 2-bromo-6-fluorobenzylsulfonyl chloride is a reactive electrophile and should be handled with care in a well-ventilated fume hood. It is corrosive and a lachrymator. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: General Synthesis using Triethylamine in Dichloromethane

This protocol is a robust starting point for a wide range of primary and secondary aliphatic and aromatic amines.

Materials:

-

2-bromo-6-fluorobenzylsulfonyl chloride

-

Amine (primary or secondary)

-

Triethylamine (TEA), distilled

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration relative to the amine).

-

Base Addition: Add triethylamine (1.2 - 1.5 eq) to the solution and cool the flask to 0 °C using an ice-water bath.

-

Sulfonyl Chloride Addition: Dissolve 2-bromo-6-fluorobenzylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and amine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure sulfonamide.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. d-nb.info [d-nb.info]

- 5. cbijournal.com [cbijournal.com]

- 6. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

Application Note: Strategic Utilization of (2-Bromo-6-fluorophenyl)methanesulfonyl chloride in Fragment-Based Drug Design (FBDD)

Abstract

This guide details the application of (2-Bromo-6-fluorophenyl)methanesulfonyl chloride as a high-value "lynchpin" scaffold in Fragment-Based Drug Design (FBDD).[1] Unlike simple benzenesulfonyl chlorides, this benzyl-class building block introduces a methylene (

Chemical Profile & Structural Logic[2]

The Molecule

(2-Bromo-6-fluorophenyl)methanesulfonyl chloride is a bifunctional electrophile.[1] Its utility lies in the specific arrangement of the halogen atoms flanking the methylene sulfonyl group.

| Property | Description |

| IUPAC Name | (2-Bromo-6-fluorophenyl)methanesulfonyl chloride |

| Structure Class | Benzyl sulfonyl chloride (Ortho-disubstituted) |

| Molecular Formula | |

| Key Functionality | Sulfonyl Chloride (Electrophile), Aryl Bromide (Cross-coupling handle), Aryl Fluoride (Metabolic blocker/Electronic modulator) |

| Physical State | Typically a white to off-white low-melting solid or viscous oil (hygroscopic).[1][2] |

| Stability | Moisture sensitive; hydrolyzes to sulfonic acid.[2] Prone to sulfene formation in the presence of strong bases. |

The "Privileged" Architecture

In FBDD, the choice of this scaffold is driven by three mechanistic factors:

-

The Methylene Spacer (

): Unlike direct aryl sulfonamides, the methylene group breaks the conjugation between the aromatic ring and the sulfonamide nitrogen. This allows the phenyl ring to adopt a "bent" conformation relative to the sulfonamide plane, accessing distinct sub-pockets in the target protein. -

The 6-Fluoro Substituent: Fluorine acts as a bioisostere for hydrogen but with high electronegativity.[1] In the ortho position, it blocks a common site of metabolic oxidation (CYP450) and can engage in multipolar interactions with protein backbone amides.

-

The 2-Bromo Handle: This is the site for "Fragment Growing." Once the sulfonamide "anchor" is established, the bromine allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the molecule into adjacent hydrophobic pockets.

Strategic Application Workflow

The following diagram illustrates the iterative design cycle using this scaffold.

Figure 1: The FBDD workflow utilizing the 2-Br-6-F scaffold.[1] The process moves from library coupling to hit validation, followed by vector expansion at the bromine position.

Experimental Protocols

Protocol A: Sulfonamide Synthesis (The Anchor Step)

Context: Benzyl sulfonyl chlorides possess acidic

Materials:

-

Amine fragment (1.0 equiv)

-

(2-Bromo-6-fluorophenyl)methanesulfonyl chloride (1.1 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (1.5 equiv)

-

Solvent: Anhydrous DCM or THF[1]

Step-by-Step Procedure:

-

Preparation: Dissolve the amine fragment (1.0 mmol) in anhydrous DCM (

) in a round-bottom flask under nitrogen atmosphere. -

Base Addition: Add Pyridine (

) and cool the solution to -

Scaffold Addition: Dissolve the sulfonyl chloride (

) in a minimal amount of DCM ( -

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2–4 hours. Monitor by LC-MS.[1]-

Checkpoint: Look for the

peak of the sulfonamide. If the sulfonic acid byproduct (hydrolysis) is observed, ensure reagents are dry.

-

-

Workup: Quench with

(to remove excess pyridine). Extract with DCM ( -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Fragment Growing (Suzuki-Miyaura Coupling)

Context: Once the sulfonamide "hit" is validated, the 2-bromo group is used to attach a second fragment (aryl/heteroaryl boronic acid). The 2-position is sterically crowded due to the adjacent sulfonamide linker and the 6-fluoro group. Standard catalysts (

Materials:

-

Brominated Sulfonamide Scaffold (from Protocol A) (1.0 equiv)

-

Boronic Acid/Ester (1.2 equiv)

-

Catalyst:

or -

Base:

or -

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Degassing: In a microwave vial or sealed tube, combine the sulfonamide scaffold, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 5 minutes. Reasoning: Oxygen poisons Pd(0) species.

-

Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

-

Reaction: Heat to

for 4–12 hours (or microwave at-

Note: The steric crowding at the ortho-position requires thermal energy to facilitate the oxidative addition step.

-

-

Filtration: Cool to RT. Filter through a pad of Celite (diatomaceous earth) to remove palladium black. Wash with EtOAc.

-

Purification: Concentrate and purify via preparative HPLC or flash chromatography.

Data Interpretation & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolysis of sulfonyl chloride.[1] | Ensure solvents are anhydrous. Store chloride in a desiccator. |

| "Stilbene" Byproducts | Sulfene dimerization (Protocol A). | Lower temperature to |

| No Reaction (Protocol B) | Steric hindrance at Br position. | Switch to sterically demanding, electron-rich ligands (e.g., S-Phos, X-Phos).[1] Increase temp. |

| Debromination | Use anhydrous dioxane. Reduce reaction time. |

Safety & Handling

-

Corrosivity: Sulfonyl chlorides are lachrymators and cause severe skin burns. Handle only in a fume hood.

-

Pressure: Protocol B involves heating in sealed vessels. Ensure glassware is rated for pressure or use a dedicated microwave reactor.

-

Hydrolysis: Upon contact with water, this compound releases

gas and sulfonic acid.

References

-

Halogen Bonding in Drug Discovery

- Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- Source: Journal of Medicinal Chemistry (ACS).

-

URL:[Link]

-

Fragment-Based Drug Discovery (General Principles)

-

Suzuki Coupling on Sulfonamides

-

Sulfene Mechanism Warning

Sources

- 1. 24974-74-1|(2-Bromophenyl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Route to three-dimensional fragments using diversity-oriented synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing yields in sulfonylation of electron-deficient anilines

Answering the call of researchers grappling with one of synthetic chemistry's more recalcitrant transformations, this Technical Support Center guide provides expert insights and troubleshooting strategies for the sulfonylation of electron-deficient anilines. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to optimize yields and achieve desired outcomes with these challenging substrates.

Introduction: The Challenge of Low Nucleophilicity

Electron-deficient anilines, characterized by the presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -COR) on the aromatic ring, possess a significantly diminished nucleophilic character. This low reactivity of the nitrogen lone pair makes the classical nucleophilic attack on a sulfonyl chloride center a thermodynamically and kinetically unfavorable process. Consequently, researchers often face issues such as low to non-existent yields, the need for harsh reaction conditions that compromise functional group tolerance, and the formation of undesired side products.

This guide is structured to address these challenges head-on, providing a logical workflow from diagnosing common problems to implementing advanced, field-proven solutions.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the sulfonylation of electron-deficient anilines in a practical question-and-answer format.